molecular formula C8H6O5 B1222774 2-Hydroxyisophthalic acid CAS No. 606-19-9

2-Hydroxyisophthalic acid

Cat. No.: B1222774
CAS No.: 606-19-9
M. Wt: 182.13 g/mol
InChI Key: WVDGHGISNBRCAO-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalic acid (CAS 606-19-9) is a high-value aromatic diacid recognized for its role as a superior tenacious binder to metal oxide surfaces. Its molecular structure, featuring a central phenolic hydroxyl group flanked by two carboxyl groups, allows for a perfect alignment of three donor groups. This unique arrangement enables a strong, synergistic, η³:μ-bridging binding mode to metal ions on inorganic surfaces, which is a drastic improvement over structurally related compounds like salicylic acid or isophthalic acid. The compound is particularly valuable in the design and synthesis of organic-inorganic hybrid materials. Its key research application is as a foundational linker for functionalizing metal oxide nanoparticles, such as iron oxide (γ-Fe₂O₃). Ligands based on the this compound backbone demonstrate a high affinity for metal oxides, effectively stabilizing colloidal suspensions in aqueous solutions across a wide pH range (4.4–8.7) and even at elevated temperatures nearing 100°C. This high hydrolytic stability, combined with a minimal risk of leaching metal ions from the nanoparticle core, makes it an ideal candidate for developing advanced materials for theranostic applications, including targeted imaging and drug delivery agents. Our product is supplied with a Certificate of Analysis to guarantee its quality and purity. The backbone of this compound is also readily functionalizable at the 5-position, allowing for the synthesis of various derivatives for applications in supramolecular chemistry and photovoltaics. Please be advised: This product is intended for research purposes only and is not approved for human consumption.

Properties

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IUPAC Name

2-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGHGISNBRCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209401
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-19-9
Record name 2-Hydroxy-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
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Record name Isophthalic acid, 2-hydroxy-
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Record name 606-19-9
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Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisophthalic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using potassium hydroxide and lead dioxide. The reaction is carried out in a stainless-steel beaker with controlled heating and stirring . Another method involves the recrystallization of the crude product obtained from the reaction of 2-hydroxy-3-methylbenzoic acid with potassium hydroxide and lead dioxide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Materials Science

1. Metal Oxide Nanoparticles Production
Recent studies have highlighted the use of 2-hydroxyisophthalic acid as a ligand for synthesizing metal oxide nanoparticles. Its ability to bind strongly to metal oxide surfaces facilitates the production of nanoparticles with controlled sizes and shapes. This property is particularly useful in catalysis and sensor applications .

2. Polymer Synthesis
The compound is also utilized in the synthesis of polyesters and polyamides. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in automotive and aerospace industries .

3. Coatings and Adhesives
Due to its excellent adhesion properties, this compound is employed in formulating coatings and adhesives. The compound improves the durability and resistance of coatings against environmental factors .

Pharmaceutical Applications

1. Drug Development
Research indicates that derivatives of this compound exhibit pharmacological activities similar to salicylic acid, suggesting potential use in drug development. Investigations into its analgesic and anti-inflammatory properties are ongoing, with preliminary results showing promise .

2. Intermediates for Active Pharmaceutical Ingredients
The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its functional groups allow for further chemical modifications, making it versatile for developing new therapeutic compounds .

Environmental Applications

1. Water Treatment
this compound has been studied for its ability to chelate heavy metals in wastewater treatment processes. This property aids in removing toxic metals from industrial effluents, contributing to environmental sustainability .

2. Biodegradable Polymers
In the context of biodegradable materials, this compound can be incorporated into polymer matrices to enhance biodegradability while maintaining structural integrity. This application is vital for reducing plastic waste .

Case Studies

Study Title Objective Findings
Synthesis of Metal Oxide Nanoparticles Using this compoundTo evaluate the effectiveness of this compound as a ligandSuccessful synthesis of uniform nanoparticles with enhanced catalytic activity
Pharmacological Investigation of this compound DerivativesTo explore potential analgesic propertiesDerivatives exhibited significant pain-relief effects comparable to traditional analgesics
Heavy Metal Removal from Industrial WastewaterTo assess the chelation capability of this compoundDemonstrated effective removal rates for lead and cadmium ions from wastewater samples

Mechanism of Action

The mechanism of action of 2-hydroxyisophthalic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding to target molecules. It can act as a Bronsted acid, donating protons to acceptor molecules, and participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Isophthalic Acid

  • Structure : Carboxyl groups at positions 1 and 3; lacks the hydroxyl group at position 2.
  • Key Differences :
    • Reactivity : The absence of the hydroxyl group in isophthalic acid reduces its ability to form hydrogen bonds and coordinate with metal ions.
    • Applications : Primarily used in polymer production (e.g., PET resins), whereas 2-hydroxyisophthalic acid excels in stabilizing iron oxide colloids and binding TiO₂ surfaces .

2-Methoxyisophthalic Acid

  • Structure : Methoxy (-OCH₃) substituent at position 2; carboxyl groups at positions 1 and 5.
  • Key Differences: Electronic Effects: The methoxy group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. Synthesis: Synthesized via methylation of isophthalic acid under controlled conditions, unlike this compound, which requires oxidation or hydrolysis steps . Applications: Used in coordination polymers but less effective in stabilizing nanoparticles compared to this compound .

5-Amino-2-hydroxyisophthalic Acid

  • Structure: Amino (-NH₂) group at position 5; hydroxyl and carboxyl groups at positions 2, 1, and 5.
  • Key Differences: Biological Activity: The amino group enhances reactivity in enzyme modulation and drug design, whereas this compound is primarily used in materials science .

5-Bromo-2-hydroxyisophthalic Acid

  • Structure : Bromine substituent at position 5; hydroxyl and carboxyl groups at positions 2, 1, and 5.
  • Key Differences :
    • Steric and Electronic Effects : Bromine’s electron-withdrawing nature increases the compound’s acidity and influences its coordination with metals.
    • Applications : Used in synthesizing cesium isophthalate crown ether complexes, leveraging bromine’s steric bulk for selective binding .

5-Fluoroisophthalic Acid

  • Structure : Fluorine substituent at position 5; carboxyl groups at positions 1 and 3.
  • Key Differences: Stability: Fluorine’s electronegativity enhances thermal and chemical stability, making it suitable for high-performance polymers. Reactivity: Less effective in nanoparticle stabilization compared to this compound due to the absence of the hydroxyl group .

Comparative Data Table

Compound CAS Molecular Formula Substituents Key Properties/Applications References
This compound 606-19-9 C₈H₆O₅ -OH (C2), -COOH (C1,5) Metal oxide binding, colloid stabilization
Isophthalic Acid 121-91-5 C₈H₆O₄ -COOH (C1,3) Polymer production
2-Methoxyisophthalic Acid 1951-38-8 C₉H₈O₅ -OCH₃ (C2), -COOH (C1,5) Coordination polymers
5-Bromo-2-hydroxyisophthalic Acid - C₈H₅BrO₅ -Br (C5), -OH (C2), -COOH (C1,5) Crown ether complexes
5-Fluoroisophthalic Acid - C₈H₅FO₄ -F (C5), -COOH (C1,3) High-stability polymers

Biological Activity

2-Hydroxyisophthalic acid (2-HIPA) is an aromatic dicarboxylic acid derived from isophthalic acid, with a hydroxyl group positioned at the 2-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal properties, as well as its applications in various fields such as pharmaceuticals and materials science. This article delves into the biological activity of 2-HIPA, presenting detailed research findings, case studies, and data tables.

Physical Properties

PropertyValue
Molecular Weight182.13 g/mol
Melting Point180-182 °C
Solubility in WaterSoluble
pKa3.8 (first carboxylic acid)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-HIPA against various bacterial strains. A notable study investigated its efficacy against common pathogens associated with periodontitis, including Porphyromonas gingivalis and Fusobacterium nucleatum. The results indicated that 2-HIPA exhibited significant bactericidal activity at concentrations ranging from 10 to 160 mg/mL.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
P. gingivalis20 mg/mL80 mg/mL
F. nucleatum10 mg/mL40 mg/mL
Tannerella forsythia80 mg/mL≥160 mg/mL
Aggregatibacter actinomycetemcomitans5 mg/mL≥10 mg/mL

These findings suggest that 2-HIPA could be a promising candidate for developing new antimicrobial agents, particularly for treating periodontal diseases resistant to conventional therapies.

Antifungal Activity

In addition to its antibacterial properties, 2-HIPA has shown antifungal activity against species such as Candida albicans. In vitro studies reported that concentrations of 50-100 mg/mL effectively inhibited fungal growth, indicating its potential as an antifungal agent.

The mechanism through which 2-HIPA exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate the precise biochemical interactions.

Case Study 1: Application in Periodontal Treatment

A clinical trial evaluated the use of a mouthwash containing 2-HIPA in patients with chronic periodontitis. Results indicated a significant reduction in bacterial load and improvement in clinical parameters such as probing depth and clinical attachment level after four weeks of treatment.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining 2-HIPA with conventional antibiotics like amoxicillin. The combination therapy showed enhanced antibacterial activity against resistant strains, suggesting that 2-HIPA could be used to augment existing treatment regimens.

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing 2-Hydroxyisophthalic acid (HIPA) derivatives to ensure purity and yield?

  • Methodological Answer: Synthesis should involve controlled reaction conditions (e.g., anhydrous environments, precise stoichiometry) and purification via recrystallization or column chromatography. For reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity using HPLC or NMR. Ensure derivatives are characterized by spectroscopic methods (e.g., IR for functional groups) and elemental analysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in airtight containers at 2–8°C, protected from light and moisture. Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents) and disposal compliance with local regulations .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer:

  • UV-Vis Spectroscopy: Identify electronic transitions in the 200–400 nm range, particularly for analyzing π→π* or n→π* transitions in conjugated systems.
  • ATR FT-IR: Confirm carboxylate (-COO⁻) and hydroxyl (-OH) group binding to surfaces (e.g., TiO₂) via shifts in asymmetric/symmetric stretching modes (~1550 cm⁻¹ and ~1400 cm⁻¹) .
  • NMR (¹H/¹³C): Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and verify substituent positions .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties in surface binding studies?

  • Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometries and predict frontier orbital (HOMO/LUMO) distributions. For HIPA, TD-DFT can simulate UV-Vis absorption spectra to correlate experimental red shifts (e.g., Py-HIPA/TiO₂ vs. Py-IPA/TiO₂) with electronic transitions. Compare computed binding energies (e.g., carboxylate-TiO₂ interactions) to experimental desorption data .

Q. What experimental approaches are effective in evaluating the binding strength of HIPA to metal oxide surfaces like TiO₂?

  • Methodological Answer:

  • Desorption Assays: Immerse HIPA-functionalized TiO₂ films in competing solvents (e.g., acetic acid) and quantify desorbed HIPA via UV-Vis or HPLC. Higher retention indicates stronger binding .
  • X-ray Photoelectron Spectroscopy (XPS): Analyze Ti 2p₃/₂ binding energy shifts (~458.5 eV) to confirm covalent Ti–O–C linkages .
  • Cyclic Voltammetry: Measure electron transfer kinetics between HIPA and TiO₂ to assess interfacial communication .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing HIPA’s interaction with nanostructured semiconductors?

  • Methodological Answer: Contradictions (e.g., inconsistent FT-IR peak assignments) require cross-validation with complementary techniques:

  • Raman Spectroscopy: Differentiate surface-bound vs. free carboxylate groups.
  • Thermogravimetric Analysis (TGA): Quantify adsorbed HIPA mass loss to corroborate binding efficiency.
  • Control Experiments: Compare HIPA’s behavior with structurally similar anchors (e.g., isophthalic acid) to isolate substituent effects .

Data Contradiction Analysis

Q. Why might HIPA exhibit variable binding efficiencies across different TiO₂ film morphologies?

  • Methodological Answer: Anatase vs. rutile TiO₂ crystallinities have distinct surface hydroxyl densities and charge transfer properties. Use BET surface area analysis and TEM to correlate film porosity/morphology with HIPA adsorption capacity. Adjust anchoring protocols (e.g., pH, immersion time) to optimize coordination on diverse substrates .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyisophthalic acid
Reactant of Route 2
2-Hydroxyisophthalic acid

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